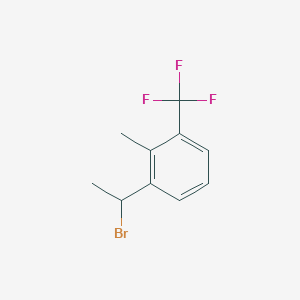

Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C10H10BrF3 and a molecular weight of 267.09 g/mol . It is a brominated derivative of a trifluoromethyl-substituted benzene, characterized by the presence of a bromine atom attached to a benzyl group, which is further substituted with a trifluoromethyl group and two methyl groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide typically involves the bromination of the corresponding benzyl alcohol or benzyl chloride precursor. One common method is the reaction of 2,4-dimethyl-3-(trifluoromethyl)benzyl alcohol with hydrobromic acid (HBr) in the presence of a dehydrating agent such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) . The reaction is usually carried out under reflux conditions to ensure complete conversion to the bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Oxidation: The compound can be oxidized to form the corresponding benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can convert the bromide to the corresponding hydrocarbon or alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR).

Major Products Formed

Nucleophilic Substitution: Substituted benzyl derivatives such as benzyl azides, benzyl thiols, and benzyl ethers.

Oxidation: Benzyl alcohols and benzaldehydes.

Reduction: Hydrocarbons and benzyl alcohols.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

1.1. Synthesis of Trifluoromethylated Compounds

The introduction of trifluoromethyl groups into organic molecules is a well-known strategy to enhance their biological activity and stability. Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide serves as a versatile building block for synthesizing various trifluoromethylated compounds. The presence of the bromide allows for nucleophilic substitution reactions, facilitating the formation of new carbon-fluorine bonds.

Case Study:

A study demonstrated that the use of trifluoromethylated benzyl groups significantly increases selectivity in glycosylation reactions. The compound was utilized to enhance the 1,2-cis-selectivity in the synthesis of glycosides when activated with specific reagents .

Data Table: Synthesis Outcomes Using this compound

| Reaction Type | Conditions | Yield (%) | Selectivity Ratio (cis/trans) |

|---|---|---|---|

| Glycosylation | TMS-I, TPPO in DCM | 85 | 23:1 |

| Nucleophilic Substitution | Aqueous NaOH | 90 | - |

Medicinal Chemistry Applications

2.1. Drug Development

Trifluoromethylated compounds are often incorporated into drug design due to their unique electronic properties. This compound has been investigated for its potential as a precursor in the synthesis of pharmaceuticals with enhanced potency and reduced toxicity.

Case Study:

Research has shown that derivatives synthesized from this compound exhibit promising antifungal and antibacterial activities. The incorporation of trifluoromethyl groups has been linked to improved interactions with biological targets .

Material Science Applications

3.1. Polymer Chemistry

In material science, this compound can be used to modify polymers to enhance their thermal and chemical stability. Its incorporation into polymer matrices can lead to materials with superior performance characteristics.

Case Study:

A recent study highlighted how polymers modified with trifluoromethyl groups demonstrated increased resistance to solvents and thermal degradation compared to their non-modified counterparts .

Mécanisme D'action

The mechanism of action of Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The bromine atom acts as a leaving group, facilitating the nucleophilic attack on the benzyl carbon. This results in the substitution of the bromine atom with the nucleophile, forming a new chemical bond .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Trifluoromethyl)benzyl bromide: Similar structure but lacks the additional methyl groups.

2,4-Difluorobenzyl bromide: Contains fluorine atoms instead of trifluoromethyl group.

Uniqueness

Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide is unique due to the presence of both trifluoromethyl and dimethyl groups, which impart distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing ability, while the dimethyl groups provide steric hindrance, influencing its interaction with nucleophiles and other reagents .

Activité Biologique

Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide is a compound of interest due to its unique trifluoromethyl group and its potential biological activities. This article explores its biological activity, synthesis, and implications in medicinal chemistry.

- Chemical Formula : C₁₀H₁₀BrF₃

- Molecular Weight : 267.086 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and development.

The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the biological activity of organic compounds. It has been shown to enhance the potency of various pharmacological agents by improving their interactions with biological targets. For instance, compounds containing trifluoromethyl groups have been associated with increased selectivity and efficacy against specific enzymes and receptors.

Antimicrobial and Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial and anticancer activities. The following table summarizes relevant findings:

Case Studies

- Cytotoxicity in Cancer Cells : A study highlighted the increased cytotoxicity of trifluoromethyl-substituted compounds against various cancer cell lines, suggesting that the this compound may also possess similar properties due to its structural characteristics .

- Antiviral Activity : Research into the antiviral properties of related benzyl bromides revealed that the trifluoromethyl group significantly enhances the inhibitory effects on viral polymerases, which could be a promising avenue for developing antiviral therapies .

- Antimicrobial Effects : Investigations into the antimicrobial properties of fluorinated compounds indicated that they can act selectively against pathogenic bacteria without harming normal cells, thus presenting a potential therapeutic application for this compound .

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitution reactions where benzyl bromides are reacted with trifluoromethylating agents. The following synthetic route is commonly employed:

- Starting Material : Benzyl bromide.

- Reagents : Trifluoromethylating agents such as trifluoromethanesulfonic anhydride.

- Conditions : Reflux in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.

This method allows for the efficient introduction of the trifluoromethyl group while maintaining high yields and purity.

Propriétés

IUPAC Name |

1-(1-bromoethyl)-2-methyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3/c1-6-8(7(2)11)4-3-5-9(6)10(12,13)14/h3-5,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOALJQLEZVOIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C(C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.